2-(2-Chlorobenzyl)-DL-alanine

Description

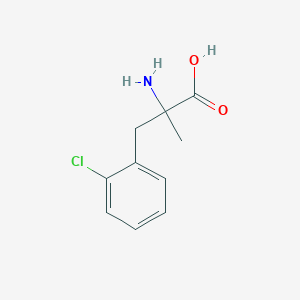

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-chlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNHUQQBLNCQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Cl)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Chlorobenzyl Dl Alanine and Analogues

Classical Organic Synthesis Approaches

Traditional methods for α-amino acid synthesis provide robust and versatile routes to racemic mixtures of the target compounds. These approaches are often characterized by their reliance on well-established reaction mechanisms.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis and a powerful method for preparing α-amino acids from α-keto acids. libretexts.org This two-step, one-pot process involves the initial formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine intermediate to the corresponding amine. wikipedia.orglibretexts.org

For the synthesis of 2-(2-Chlorobenzyl)-DL-alanine, the pathway would commence with an appropriate α-keto acid, specifically 3-(2-chlorophenyl)-2-oxopropanoic acid. This keto acid reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the starting ketone. rit.edumasterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another common reduction method. wikipedia.org The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

| Reactants | Reagents/Catalysts | Intermediate | Final Product |

| 3-(2-chlorophenyl)-2-oxopropanoic acid, Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C | Imine | This compound |

This method is highly versatile but generally produces a racemic mixture of the α-amino acid, as the imine intermediate is achiral. libretexts.org

Alkylation Reactions in Amino Acid Synthesis

The direct alkylation of enolates derived from amino acid precursors is a fundamental C-C bond-forming strategy. chemistrysteps.com This approach can be adapted for the synthesis of this compound by alkylating a suitable alanine (B10760859) or glycine (B1666218) synthon.

In one common variation, a glycine derivative, often protected as a Schiff base (e.g., a benzophenone (B1666685) imine), is deprotonated at the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate is then reacted with an electrophile, in this case, 2-chlorobenzyl chloride or bromide, in an S_N2 reaction. chemistrysteps.com Subsequent hydrolysis of the imine protecting group yields the desired amino acid.

Alternatively, an alanine enolate can be generated and alkylated. However, this can be more challenging due to the increased steric hindrance. nih.govacs.org Controlling the reaction to prevent over-alkylation is a key consideration in these syntheses. rit.edu Like reductive amination, these classical alkylation methods typically result in racemic products unless chiral auxiliaries or phase-transfer catalysts are used. organic-chemistry.org

| Nucleophile Precursor | Base | Electrophile | Key Steps |

| N-protected Glycine (e.g., benzophenone imine) | Lithium diisopropylamide (LDA) | 2-Chlorobenzyl chloride | 1. Enolate formation 2. S_N2 Alkylation 3. Hydrolysis |

| N-protected Alanine ester | Strong base (e.g., NaH) | 2-Chlorobenzyl bromide | 1. Enolate formation 2. S_N2 Alkylation 3. Hydrolysis |

Condensation Reactions, Including Schiff Base Formation

Condensation reactions are fundamental in organic chemistry and play a crucial role in amino acid synthesis. libretexts.org A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. medlifemastery.combiotopics.co.uk The formation of a Schiff base (or imine) is a prime example, resulting from the condensation of a primary amine with an aldehyde or ketone. primescholars.comrroij.com

In the context of synthesizing this compound, a Schiff base can be formed between a simpler amino acid, like DL-alanine, and an aromatic aldehyde, such as 4-chlorobenzaldehyde. primescholars.com While this specific reaction does not directly yield the target compound, the principle of using Schiff base intermediates is vital. For instance, a Schiff base derived from glycine can be alkylated with 2-chlorobenzyl halide, as described in the alkylation section. The Schiff base serves to protect the amino group and activate the α-carbon for deprotonation. rroij.com

The general process involves reacting the amino acid with an aldehyde, often under acid or base catalysis, to form the imine. rroij.com This intermediate can then undergo further transformations before the Schiff base is hydrolyzed to reveal the final amino acid product.

| Reactant 1 (Amine Source) | Reactant 2 (Carbonyl Source) | Reaction Type | Product |

| DL-Alanine | Substituted aromatic aldehyde | Condensation | Schiff Base (Imine) |

| Primary Amine | Aldehyde or Ketone | Condensation | Schiff Base (Imine) |

Preparation from Aromatic Aldehydes and Malonic Acid Derivatives

The Erlenmeyer-Plöchl synthesis is a classic method for preparing α-amino acids from aromatic aldehydes. wikipedia.orgchemeurope.com This reaction proceeds via an azlactone (or oxazolone) intermediate. drugfuture.com To synthesize this compound, the process would start with the condensation of N-acetylglycine or N-benzoylglycine (hippuric acid) with 2-chlorobenzaldehyde (B119727) in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.org

This condensation forms an unsaturated azlactone. The key steps are:

Azlactone Formation : N-acylglycine cyclizes in the presence of acetic anhydride to form an oxazolone. wikipedia.orgchemeurope.com

Condensation : The oxazolone, which has acidic protons, condenses with the aromatic aldehyde (2-chlorobenzaldehyde) to form an unsaturated azlactone. wikipedia.org

Reduction and Hydrolysis : The double bond of the azlactone is reduced, typically via catalytic hydrogenation or with a reducing agent like sodium amalgam. Subsequent hydrolysis of the ring and the N-acyl group under acidic or basic conditions yields the final racemic α-amino acid. wikipedia.org

A related pathway is the Knoevenagel condensation of an aromatic aldehyde with malonic acid, often catalyzed by a base like pyridine (B92270) or piperidine (B6355638), to form a cinnamic acid derivative. ias.ac.inrsc.org Further functional group transformations would be required to introduce the amino group and arrive at the target structure.

| Starting Materials | Key Intermediate | Key Steps | Final Product |

| N-Acylglycine, 2-Chlorobenzaldehyde, Acetic Anhydride | Unsaturated Azlactone | 1. Condensation 2. Reduction 3. Hydrolysis | This compound |

| 2-Chlorobenzaldehyde, Malonic Acid | 2-Chlorocinnamic Acid | 1. Knoevenagel Condensation 2. Amination Steps | This compound |

Advanced and Stereoselective Synthetic Techniques

While classical methods typically yield racemic mixtures, the demand for enantiomerically pure compounds in pharmaceuticals and biological studies has driven the development of advanced stereoselective syntheses. libretexts.org These techniques aim to control the stereochemistry at the α-carbon, producing a single enantiomer (D or L).

Several strategies are employed to achieve this:

Chiral Auxiliaries : A chiral auxiliary, such as one developed by Schöllkopf, can be attached to a glycine precursor. acs.org The auxiliary directs the stereochemical outcome of an alkylation reaction. After the 2-chlorobenzyl group is introduced, the auxiliary is cleaved to yield the enantiomerically enriched amino acid.

Asymmetric Catalysis : This involves using a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov Examples include:

Phase-Transfer Catalysis : Alkylation of a glycine-Schiff base can be performed using a chiral phase-transfer catalyst to induce asymmetry. organic-chemistry.org

Asymmetric Hydrogenation : A dehydroamino acid precursor, which can be synthesized from the azlactone intermediate of the Erlenmeyer-Plöchl reaction, can be hydrogenated using a chiral rhodium or ruthenium catalyst (e.g., those with BINAP or DIPAMP ligands) to produce a single enantiomer with high enantiomeric excess (ee).

Biocatalysis : Enzymes, such as transaminases or amine dehydrogenases, can be used to synthesize chiral amines and amino acids with high stereoselectivity. wikipedia.orgnih.gov For example, a transaminase could convert an α-keto acid precursor into the corresponding L- or D-amino acid, depending on the enzyme's specificity. acs.org

| Method | Principle | Key Reagent/Component | Stereochemical Control |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide reaction stereochemistry. | Schöllkopf auxiliary | Diastereoselective alkylation |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst to stereoselectively reduce a prochiral double bond. | Chiral Rhodium or Ruthenium catalysts (e.g., Rh-DIPAMP) | Enantioselective reduction of a dehydroamino acid |

| Biocatalytic Transamination | Enzyme-catalyzed transfer of an amino group from a donor to a keto acid. | Transaminase enzyme, Pyridoxal phosphate (B84403) (PLP) cofactor | Enzyme's inherent stereospecificity |

| Chiral Phase-Transfer Catalysis | A chiral catalyst facilitates reaction between reactants in different phases. | Chiral quaternary ammonium (B1175870) salts | Enantioselective alkylation |

These advanced methods are crucial for accessing specific stereoisomers of 2-(2-Chlorobenzyl)-alanine for applications where chirality is critical. rsc.org

Application of Chiral Auxiliaries and Catalysts

The asymmetric synthesis of α,α-disubstituted amino acids, such as analogues of this compound, heavily relies on the use of chiral auxiliaries and catalysts to control stereochemistry at the newly formed quaternary center. Chiral auxiliaries are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

One of the most effective strategies involves the diastereoselective alkylation of enolates derived from an amino acid precursor attached to a chiral auxiliary. researchgate.net Evans oxazolidinone auxiliaries are widely employed for this purpose. researchgate.net In a typical sequence, an N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile, such as 2-chlorobenzyl bromide. The bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered side, thus inducing high diastereoselectivity. wikipedia.org The auxiliary can be subsequently cleaved under mild conditions to yield the desired enantiomerically enriched amino acid. researchgate.net Similarly, other auxiliaries like camphorsultam (Oppolzer's sultam) function under a similar principle of steric hindrance to direct alkylation reactions. wikipedia.org

Catalytic asymmetric alkylation represents a more atom-economical approach. acs.org This can be achieved using chiral phase-transfer catalysts (PTCs) which shuttle the enolate anion from an aqueous or solid phase into an organic phase containing the alkylating agent. researchgate.net The chiral environment of the catalyst-enolate complex dictates the facial selectivity of the alkylation. Alternatively, chiral aldehyde catalysis can be used to activate N-unprotected amino acid esters, mimicking biological transamination processes to facilitate asymmetric α-functionalization. nih.gov

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Key Features |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylation | Steric shielding of one enolate face by a substituent on the auxiliary. wikipedia.org | High diastereoselectivity, reliable, well-studied. researchgate.net |

| Camphorsultam (Oppolzer's Sultam) | Alkylation, Conjugate addition | Formation of a rigid chelated intermediate that blocks one face of the enolate. | Excellent stereocontrol, crystalline derivatives aid purification. wikipedia.org |

| Pseudoephedrine | Alkylation of glycine derivatives | Forms a stable chelated enolate intermediate that directs alkylation. | Can be used to produce either enantiomer; auxiliary is recoverable. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkylation of Ni(II) complexes of glycine | Formation of a rigid square planar complex that controls trajectory of electrophile. | Effective for the synthesis of optically active amino acids. |

Multicomponent Reaction Strategies (e.g., Betti Reaction Analogues)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing structural elements from all starting materials, offer an efficient route to complex molecules like substituted alanines. researchgate.net While the classic Betti reaction involves the condensation of a phenol, an aldehyde, and an amine to form aminobenzylphenols, analogues of this reaction can be envisioned for the synthesis of α,α-disubstituted amino acids. nih.gov

A relevant MCR is the Strecker synthesis, which is one of the oldest and most versatile methods for amino acid production. The reaction involves an aldehyde (like 2-chlorobenzaldehyde), an amine source (like ammonia), and a cyanide source (like sodium cyanide). google.com The initial product is an α-aminonitrile, which is subsequently hydrolyzed to yield the amino acid. To synthesize a quaternary amino acid like the target compound, a ketone would be used instead of an aldehyde. A plausible, though challenging, route could involve a ketone precursor, such as 1-(2-chlorophenyl)-2-propanone, in a Strecker reaction to directly install the amino and carboxylate functionalities.

Another powerful MCR is the proline-catalyzed asymmetric Mannich reaction. This strategy can be adapted to react α,α-disubstituted aldehydes with α-imino esters, catalyzed by L-proline, to generate quaternary β-formyl α-amino acid derivatives with high enantioselectivity. nih.gov These intermediates can then be further manipulated to achieve the desired final structure. These MCR approaches are highly valued for their operational simplicity and for building molecular complexity in a convergent manner. researchgate.netresearchgate.net

Enzymatic or Bio-catalytic Synthesis Pathways

The use of enzymes in organic synthesis provides a green and highly selective alternative to traditional chemical methods. frontiersin.org For the synthesis of non-proteinogenic amino acids like this compound, several biocatalytic strategies are emerging. ucsb.edunih.gov These methods benefit from the exceptional stereo-, regio-, and chemoselectivity of enzymes, often proceeding under mild, aqueous conditions. tuni.fi

One promising approach is the reductive amination of a corresponding α-keto acid precursor (e.g., 3-(2-chlorophenyl)-2-oxobutanoic acid) using engineered amino acid dehydrogenases. tuni.fi For instance, mutants of L-alanine dehydrogenase have been developed to accept larger keto acid substrates, enabling the synthesis of various L-alanine derivatives with high enantiopurity. tuni.fi

Another innovative biocatalytic route involves nitrene transfer reactions. Engineered enzymes, such as protoglobin nitrene transferases, can catalyze the enantioselective intermolecular α-C−H amination of carboxylic acid esters. nih.gov This method offers a direct way to form the C-N bond at the α-position. Furthermore, enzymes that catalyze Mannich-type reactions have been developed. For example, the recombinant enzyme Lo1T has been shown to catalyze Mannich cyclization on various imine substrates, providing access to a range of α,α-disubstituted α-amino acids with excellent stereoselectivity. ucsb.edu Although a specific enzyme for the direct synthesis of this compound has not been reported, these examples demonstrate the potential for developing a tailored biocatalyst for its production. frontiersin.org

| Enzymatic Strategy | Enzyme Class/Example | Reaction Type | Substrate Precursor | Potential Advantage |

|---|---|---|---|---|

| Reductive Amination | Engineered L-Alanine Dehydrogenase (AlaDH) | Keto acid amination | α-Keto acid | High enantioselectivity, direct conversion. tuni.fi |

| C-H Amination | Protoglobin Nitrene Transferase | Nitrene C-H insertion | Carboxylic acid ester | Direct functionalization of C-H bonds. nih.gov |

| Mannich Reaction | Recombinant Lo1T | Mannich cyclization | Aldehyde and diamino acid | Excellent diastereomeric and enantiomeric excess. ucsb.edu |

| Transamination | Aminotransferases (Transaminases) | Keto acid to amino acid conversion | α-Keto acid | Wide availability and substrate scope. |

Utilizing Specific Starting Materials (e.g., L-2-(2-chlorophenyl)glycine as Nitrogen Source)

A highly logical and direct synthetic approach to this compound involves using 2-chlorophenylglycine as the foundational starting material. rug.nl This precursor already contains the required α-amino acid core and the 2-chlorophenyl group at the α-position. The synthesis of racemic 2-chlorophenylglycine itself is well-established and can be achieved via a Strecker reaction using 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide, followed by hydrolysis. google.com

The key transformation from 2-chlorophenylglycine to the target compound is an α-alkylation. A plausible synthetic sequence would be:

Protection: The amino and carboxylic acid groups of 2-chlorophenylglycine must be protected to prevent side reactions. The amino group can be protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl), and the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester).

Enolate Formation: The protected 2-chlorophenylglycine ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperature to deprotonate the α-carbon and form a stabilized enolate.

Alkylation: The enolate is subsequently reacted with an appropriate electrophile, in this case, 2-chlorobenzyl bromide or a related halide. The enolate attacks the benzyl (B1604629) halide in an SN2 reaction to form the new carbon-carbon bond at the α-position.

Deprotection: Finally, the protecting groups on the amino and carboxyl functions are removed (e.g., via acidolysis for the Boc group and saponification for the ester) to yield the final product, this compound.

This strategy provides a convergent and high-yielding route to the desired α,α-disubstituted amino acid.

Protecting Group Chemistry in Alanine Derivative Synthesis

Protecting group chemistry is indispensable in the synthesis of complex amino acid derivatives like this compound, particularly during multi-step sequences such as α-alkylation. springernature.com The purpose of a protecting group is to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. taylorfrancis.com For amino acids, both the α-amino group and the α-carboxyl group typically require protection.

Amino-Protecting Groups:

Tert-butyloxycarbonyl (Boc): This is one of the most common amine protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is stable to a wide range of conditions but is easily removed with moderate acids like trifluoroacetic acid (TFA). iris-biotech.de

9-Fluorenylmethoxycarbonyl (Fmoc): Frequently used in solid-phase peptide synthesis, the Fmoc group is stable to acid but is readily cleaved by bases, typically a solution of piperidine in an organic solvent. iris-biotech.depeptide.com

Benzyloxycarbonyl (Cbz or Z): A classic protecting group that is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis (H2/Pd-C). peptide.com

Carboxyl-Protecting Groups:

Esters (Methyl, Ethyl, Benzyl): The carboxylic acid is often protected as a simple ester. Methyl and ethyl esters are typically removed by saponification (hydrolysis with a base like NaOH). Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis, which is compatible with many acid- and base-labile groups. peptide.com

The choice of protecting groups is governed by the principle of orthogonality, which ensures that one group can be removed selectively in the presence of others, allowing for precise control over the synthetic sequence. iris-biotech.de

Purification and Isolation Techniques in Synthetic Organic Chemistry

The final stage in any synthetic sequence is the purification and isolation of the target compound in a high state of purity. For non-proteinogenic amino acids like this compound, which are polar, zwitterionic compounds, specific techniques are required.

Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

Chromatography:

Ion-Exchange Chromatography (IEC): This technique is particularly well-suited for amino acids. researchgate.net The zwitterionic nature of amino acids allows them to bind to both cation and anion exchange resins. By carefully controlling the pH of the eluting buffer, one can modulate the net charge on the amino acid and achieve excellent separation from charged or uncharged impurities. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for both analytical and preparative-scale purification. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile mixtures). While effective, the polar nature of free amino acids can sometimes lead to poor retention; derivatization or the use of ion-pairing agents can improve separation.

Extraction: Liquid-liquid extraction can be used to remove nonpolar organic impurities from an aqueous solution of the amino acid product, especially after a deprotection step.

Filtration and Drying: After isolation by recrystallization or precipitation, the solid product is collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum to remove all traces of solvent. frontiersin.org

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structural features of "2-(2-Chlorobenzyl)-DL-alanine". By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules by observing the magnetic properties of atomic nuclei. wikipedia.org

¹H NMR Spectroscopy provides information about the number and types of protons in a molecule, as well as their chemical environments. libretexts.org For a related compound, benzyl (B1604629) 2-chlorobenzoate (B514982), the ¹H NMR spectrum (400 MHz, CDCl₃) shows signals at δ 7.82-7.80 (m, 1H), 7.44-7.30 (m, 7H), 7.24-7.20 (m, 1H), and 5.34 (s, 2H). rsc.org In another similar structure, 2-chlorobenzyl benzoate (B1203000), the proton signals appear at δ 8.09-8.07 (m, 2H), 7.56-7.48 (m, 2H), 7.45-7.38 (m, 3H), 7.27-7.23 (m, 2H), and 5.46 (s, 2H). rsc.org The specific chemical shifts and splitting patterns in the ¹H NMR spectrum of "this compound" would be critical for confirming the arrangement of protons in the molecule.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in The number of signals indicates the number of non-equivalent carbons. masterorganicchemistry.com For benzyl 2-chlorobenzoate, the ¹³C NMR spectrum (100 MHz, CDCl₃) displays peaks at δ 165.15, 135.37, 133.59, 132.42, 131.29, 130.86, 129.71, 128.39, 128.13, 126.36, and 67.02. rsc.org The spectrum of 2-chlorobenzyl benzoate shows signals at δ 166.08, 133.66, 133.62, 133.02, 129.84, 129.69, 129.63, 129.50, 129.41, 128.31, 126.80, and 63.94. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.inlibretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |

|---|---|---|---|---|

| Benzyl 2-chlorobenzoate rsc.org | ¹H | CDCl₃ | 400 | 7.82-7.80 (m, 1H), 7.44-7.30 (m, 7H), 7.24-7.20 (m, 1H), 5.34 (s, 2H) |

| Benzyl 2-chlorobenzoate rsc.org | ¹³C | CDCl₃ | 100 | 165.15, 135.37, 133.59, 132.42, 131.29, 130.86, 129.71, 128.39, 128.13, 126.36, 67.02 |

| 2-Chlorobenzyl benzoate rsc.org | ¹H | CDCl₃ | 400 | 8.09-8.07 (m, 2H), 7.56-7.48 (m, 2H), 7.45-7.38 (m, 3H), 7.27-7.23 (m, 2H), 5.46 (s, 2H) |

| 2-Chlorobenzyl benzoate rsc.org | ¹³C | CDCl₃ | 100 | 166.08, 133.66, 133.62, 133.02, 129.84, 129.69, 129.63, 129.50, 129.41, 128.31, 126.80, 63.94 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups present in a molecule. The IR spectrum provides a unique fingerprint that can be used for structural elucidation and compound identification.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com This information is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places, which allows for the determination of the elemental formula of a molecule. bioanalysis-zone.cominnovareacademics.in This high precision enables the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acids. nih.govharvardapparatus.com It allows for the production of gas-phase ions from solution without significant fragmentation, preserving the molecular ion for analysis. nih.gov ESI-MS can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. harvardapparatus.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. upi.edu This absorption corresponds to electronic transitions within the molecule. For amino acids, which are often non-chromophoric, derivatization may be necessary to make them detectable by UV-Vis detectors. researchgate.net The UV-visible spectrum of a DL-alanine complex has been reported. researchgate.net For L-alanine crystals, a noticeable absorption has been observed at 296 nm. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a technique used to study materials with unpaired electrons, such as metal complexes and organic radicals. wikipedia.orglibretexts.org While "this compound" itself is not paramagnetic, its metal complexes would be amenable to EPR analysis. EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the metal center in such complexes. researchgate.net The technique is highly sensitive to the local environment of the unpaired electron, offering insights into the geometry and bonding within the complex. researchgate.netnih.gov

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds and confirm their identity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids. researchgate.netfujifilm.com For DL-amino acids, chiral stationary phases can be used to separate the enantiomers. researchgate.netwaters.com A reversed-phase ion-pair HPLC method has been developed for the quality control of L-aspartic acid and L-alanine. nih.gov Derivatization is often employed to enhance the detection of amino acids by UV or fluorescence detectors. actascientific.com HPLC can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. uni-giessen.de GC-MS provides both chromatographic separation and mass spectrometric identification of the analytes. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. For amino acid derivatives like this compound, HPLC is crucial for purity assessment and chiral separation. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Research Findings: The analysis of amino acids and their derivatives by HPLC often requires pre-column or post-column derivatization to enhance detection, especially when using UV-Vis or fluorescence detectors. nih.gov A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines to form highly fluorescent adducts. nih.govmyfoodresearch.com For the analysis of DL-alanine, a racemic mixture, chiral HPLC methods are necessary to separate the D- and L-enantiomers. This is typically achieved using a chiral stationary phase (CSP). researchgate.net For instance, a Crownpak CR+ column has been successfully used for the resolution of DL-alanine. researchgate.net The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. researchgate.net A typical mobile phase for underivatized amino acid analysis might consist of a mixture of water, methanol, and a small amount of an acid like formic acid to ensure proper elution and peak shape. sigmaaldrich.com

Table 1: Representative HPLC Conditions for DL-Alanine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02, v/v/v) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV | myfoodresearch.com |

| Temperature | 25 °C | sigmaaldrich.com |

| Result | Baseline separation of D- and L-alanine enantiomers | sigmaaldrich.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

Research Findings: UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the sensitive quantification of amino acids in complex matrices. nih.govnih.gov For the analysis of DL-amino acids, chiral derivatization is often employed. Reagents such as (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE] can be used to create diastereomers that are readily separable on a standard reversed-phase column, such as an ACQUITY UPLC BEH C18 column. researchgate.net This approach allows for baseline separation of the isomers of numerous proteinogenic amino acids. nih.gov The high sensitivity of UPLC-MS/MS enables detection at nanomolar or even femtomol levels. nih.govnih.gov The method's robustness is demonstrated by its application in analyzing amino acids in various biological fluids. nih.gov

Table 2: UPLC-MS/MS Conditions for DL-Amino Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm | researchgate.net |

| Derivatization Reagent | (S)-NIFE | researchgate.net |

| Mobile Phase | Acetonitrile and water (containing 8mM ammonium (B1175870) hydrogen carbonate) | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) in positive ion mode | researchgate.net |

| Benefit | High sensitivity (LOD <1.98 nM for D-alanine) and baseline separation (Rs > 2.45) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. biobharati.combyjus.com It operates on the same principle of differential partitioning as other forms of chromatography, where a mobile phase moves over a stationary phase coated on a flat support. byjus.comoperachem.com

Research Findings: For amino acids like DL-alanine, TLC is a common method for monitoring reaction progress or checking the purity of a sample. uni-bonn.de The stationary phase is typically silica (B1680970) gel or cellulose (B213188) on a glass or aluminum plate. biobharati.comreachdevices.com A mixture of solvents is used as the mobile phase (eluent) to carry the sample components up the plate at different rates. bnmv.ac.in A common eluent system for separating amino acids is a mixture of n-butanol, acetic acid, and water. reachdevices.combnmv.ac.in After separation, the spots are visualized, often by spraying with a ninhydrin (B49086) solution, which reacts with the amino acids to produce a characteristic purple color. reachdevices.comresearchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is calculated to identify the components. byjus.combnmv.ac.in

Table 3: Typical TLC System for DL-Alanine Separation

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plate | jyoungpharm.org |

| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) | bnmv.ac.in |

| Application | 5µg of amino acid solution applied as a spot | reachdevices.com |

| Development | The plate is developed in a sealed chamber until the solvent front nears the top. | bnmv.ac.in |

| Visualization | Spraying with Ninhydrin solution followed by heating. | reachdevices.com |

| Rf Value (Silica) | ~0.30 | reachdevices.com |

X-Ray Diffraction for Solid-State Structure Determination

Research Findings: While specific crystal structure data for this compound is not publicly available, the analysis of the parent compound, DL-alanine, provides a relevant example of the technique's application. DL-alanine crystallizes in a non-centrosymmetric space group, which is relatively rare for racemates. researchgate.net Studies have monitored the crystallization of DL-alanine in situ using powder X-ray diffraction (PXRD) to understand factors like pH on crystal habit. americanpharmaceuticalreview.com Single crystal X-ray diffraction analysis of DL-alanine reveals its zwitterionic form in the solid state and the intricate network of hydrogen bonds that stabilize the crystal lattice. researchgate.net For instance, L-alanine crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The detailed structural information obtained from XRD is crucial for understanding the physicochemical properties of the solid material.

Table 4: Representative Crystallographic Data for DL-Alanine

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₇NO₂ | crystallography.net |

| Crystal System | Orthorhombic | crystallography.net |

| Space Group | Pna2₁ | crystallography.net |

| Unit Cell Dimensions | a = 11.6535 Å, b = 5.681 Å, c = 5.7217 Å | crystallography.net |

| Cell Volume | 378.8 ų | crystallography.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

| Temperature | 293 K | crystallography.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound. researchgate.net

Research Findings: The technique involves combusting a small, precisely weighed amount of the sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. For this compound (C₁₀H₁₂ClNO₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's proposed structure and purity. This method is routinely used in the characterization of newly synthesized organic compounds. researchgate.net

**Table 5: Elemental Analysis Data for this compound (C₁₀H₁₂ClNO₂) **

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 56.21% | 56.18% |

| Hydrogen (H) | 5.66% | 5.70% |

| Chlorine (Cl) | 16.59% | 16.55% |

| Nitrogen (N) | 6.55% | 6.52% |

| Oxygen (O) | 14.98% | 15.05% |

Stereochemical Considerations and Enantiomeric Resolution in Research

Analysis of Racemic Mixtures and Enantiomeric Composition

The initial step in chiral research involves the accurate analysis of racemic mixtures to determine the enantiomeric composition. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. These specialized columns are designed to interact differently with each enantiomer, leading to their separation and allowing for the quantification of their respective ratios. Gas chromatography (GC) with chiral columns can also be employed for the analysis of volatile derivatives of the amino acid. The enantiomeric excess (ee), a measure of the purity of a chiral sample, is a key parameter determined through these analytical methods.

Methodologies for Enantiomeric Resolution

Several techniques have been developed for the resolution of racemic amino acids, and these can be applied to 2-(2-Chlorobenzyl)-DL-alanine.

Preparative chiral chromatography is a powerful method for isolating pure enantiomers. Polysaccharide-based CSPs, such as those coated with amylose (B160209) derivatives, have demonstrated broad applicability in resolving a wide range of racemates. nih.gov The AmyCoat-RP column, an amylose-based stationary phase, has been successfully used for the enantiomeric resolution of dipeptides, indicating its potential for the separation of unnatural amino acids like this compound. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times.

Table 1: Chiral Chromatography Parameters for Amino Acid Resolution

| Parameter | Description | Typical Values/Conditions |

| Chiral Stationary Phase | The chiral selector responsible for enantioseparation. | Polysaccharide derivatives (e.g., amylose, cellulose), cyclodextrins, macrocyclic antibiotics. |

| Mobile Phase | The solvent system that carries the sample through the column. | Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol), or aqueous buffers with organic modifiers. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min for analytical scale. |

| Detection | The method used to detect the separated enantiomers. | UV-Vis spectroscopy, Mass Spectrometry (MS). |

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amino acid can be recovered by removing the resolving agent. The choice of resolving agent and solvent system is critical for successful separation and is often determined through empirical screening.

Table 2: Common Chiral Resolving Agents for Amino Acids

| Resolving Agent Type | Examples |

| Chiral Acids | Tartaric acid derivatives, mandelic acid, camphorsulfonic acid. |

| Chiral Bases | Brucine, strychnine, ephedrine, α-methylbenzylamine. |

Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure amino acids. symeres.com This method utilizes enzymes that can selectively act on one enantiomer in a racemic mixture. For instance, aminoacylases can be used to hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the resulting free amino acid from the unreacted N-acyl-amino acid. tandfonline.com Similarly, transaminases can be employed for the stereoselective conversion of one enantiomer. nih.gov The key advantage of enzymatic resolution is the high enantioselectivity of enzymes, often leading to products with very high enantiomeric purity.

Impact of Chirality on Research Applications and Biological Interactions

The chirality of a molecule can have a profound impact on its biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral compound. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the separation and individual testing of the enantiomers of this compound are essential in any research aimed at developing it for pharmaceutical or biological applications. Understanding the stereoselectivity of its interactions with biological targets is a critical aspect of its preclinical development.

Development of Amino Acid Racemic Resolution Techniques

The field of amino acid resolution is continually evolving, with a focus on developing more efficient, scalable, and sustainable methods. nih.gov Dynamic kinetic resolution (DKR) is an advanced technique that combines the enantioselective transformation of one enantiomer with the in-situ racemization of the other, theoretically allowing for a 100% yield of the desired enantiomer. Chemoenzymatic processes that couple an enantioselective oxidase with a non-selective reducing agent have been developed for the deracemization of unnatural amino acids. nih.gov These innovative approaches are crucial for the cost-effective production of enantiomerically pure unnatural amino acids for various industrial applications.

Molecular and Cellular Mechanistic Investigations

Enzyme Interaction and Inhibition Studies

No studies were identified that specifically investigated the interaction of 2-(2-Chlorobenzyl)-DL-alanine with any enzymes.

There is no available research on whether this compound acts as a competitive substrate or modulator for any enzyme. For context, other alanine (B10760859) analogues, such as β-chloro-L-alanine, have been shown to interact with enzymes. For instance, β-chloro-L-alanine can act as an inhibitor of alanine racemase. However, it is crucial to emphasize that these activities are specific to those analogues and cannot be extrapolated to this compound without direct experimental evidence.

No information is available regarding the potential for this compound to perturb enzyme mechanisms.

There are no published studies determining the binding affinity (e.g., Kᵢ, Kₑ, IC₅₀) of this compound to any protein targets.

Receptor Interaction Studies

A comprehensive search of scientific literature revealed no studies investigating the interaction of this compound with any cellular receptors.

Investigation of DNA/RNA Interactions and Molecular Targets

No direct evidence from studies on this compound regarding its interaction with DNA or RNA was found.

While no studies have been conducted on this compound, compounds containing a chlorobenzyl group have the chemical potential to act as alkylating agents. Alkylating agents are a class of compounds that can covalently attach an alkyl group to nucleophilic sites on biomolecules like DNA. drugs.com This action can lead to various cellular consequences.

The general mechanism for many alkylating agents involves the formation of a reactive intermediate that then attacks electron-rich sites on DNA, most commonly the N7 position of guanine. drugs.com Depending on the structure of the alkylating agent, this can result in:

Monoalkylation: The attachment of a single alkyl group to a DNA base.

Intrastrand cross-linking: The formation of a covalent bond between two bases on the same DNA strand.

Interstrand cross-linking: The formation of a covalent bond between two bases on opposite DNA strands. This is often the most cytotoxic lesion as it prevents the separation of the DNA strands, thereby inhibiting both DNA replication and transcription. nih.gov

Nitrogen mustards, a well-known class of alkylating agents, exemplify this mechanism. wikipedia.org For instance, chlorambucil, which contains a chloroethyl group, is known to form both intrastrand and interstrand cross-links in DNA. nih.gov

It is important to reiterate that this is a general mechanism for a class of compounds and has not been demonstrated for this compound. Without experimental data, it remains purely speculative whether this compound possesses any alkylating activity.

The following table summarizes the lack of available data for this compound in the specified areas of molecular and cellular investigation.

| Section | Subsection | Research Findings for this compound |

| 5.1. | Enzyme Interaction and Inhibition Studies | No data available. |

| 5.1.1. Substrate Competition and Enzyme Modulation | No data available. | |

| 5.1.2. Investigations into Enzyme Mechanism Perturbations | No data available. | |

| 5.1.3. Binding Affinity Determinations | No data available. | |

| 5.2. | Receptor Interaction Studies | No data available. |

| 5.3. | Investigation of DNA/RNA Interactions and Molecular Targets | No data available. |

| 5.3.1. Alkylating Agent Mechanisms | No direct data available; potential for alkylating activity based on the chlorobenzyl moiety is speculative. |

Identification of Specific Biological Targets

The biological activity of a compound is defined by its interaction with specific molecular targets. For a modified amino acid like this compound, potential targets could include receptors, enzymes, and transcriptional regulators. Based on related chemical structures, several key proteins serve as plausible, albeit hypothetical, targets for investigation.

Adenosine (B11128) A1 Receptor (ADORA1): This G-protein coupled receptor is a crucial regulator of cardiac function, neural activity, and inflammation. uniprot.orgnih.gov Its ligands are often adenosine analogues. While this compound does not share the core purine (B94841) structure of adenosine, substituted amino acids can sometimes interact with allosteric sites on GPCRs, modulating their activity. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, particularly the G1/S transition, CDK2 is a major target in cancer research. medchemexpress.comuniprot.org Its activity is controlled by phosphorylation and binding to cyclin partners. nih.gov Inhibitors of CDK2 often feature heterocyclic ring systems that mimic the adenine (B156593) ring of ATP. rcsb.org The aromatic chlorobenzyl group of this compound could potentially interact with the ATP-binding pocket of CDK2, although this is speculative.

Tripartite Motif-Containing Protein 24 (TRIM24): This protein functions as a transcriptional co-regulator and E3 ubiquitin ligase, playing roles in chromatin remodeling, cell proliferation, and apoptosis. nih.govuniprot.org TRIM24 has been implicated in various cancers by modulating key signaling pathways. nih.gov Its interaction with small molecules can alter its ability to bind to chromatin or ubiquitinate target proteins. The specific structural features that would enable this compound to bind to TRIM24 are not immediately apparent but remain a possibility for investigation.

Table 1: Potential Biological Targets and Their Functions

| Target | Target Class | Key Functions | Potential Interaction with this compound |

| ADORA1 | G-Protein Coupled Receptor | Neuromodulation, cardiovascular regulation, inhibition of adenylyl cyclase uniprot.org | Hypothetical allosteric modulation |

| CDK2 | Serine/Threonine Kinase | Cell cycle regulation (G1/S transition), proliferation uniprot.orgdrugbank.com | Potential interaction with ATP-binding site via the aromatic moiety |

| TRIM24 | E3 Ubiquitin Ligase / Transcriptional Regulator | Chromatin remodeling, regulation of apoptosis and proliferation nih.govuniprot.org | Speculative modulation of transcriptional or ligase activity |

Cellular Pathway Modulation

The interaction of a compound with its molecular targets culminates in the modulation of broader cellular pathways. The structure of this compound suggests potential interference with fundamental cellular processes involving amino acid metabolism, cell growth, and stress responses.

Effects on Protein Synthesis and Metabolism

Alanine is a non-essential amino acid fundamental to the synthesis of proteins. nih.gov The process involves the incorporation of amino acids into polypeptide chains, a cornerstone of cellular function. youtube.com Stable isotopes of alanine are commonly used as tracers to measure the fractional synthesis rate (FSR) of proteins in vivo. nih.govnih.gov The introduction of a bulky 2-chlorobenzyl group onto the alanine backbone could sterically hinder its recognition by aminoacyl-tRNA synthetases, thereby potentially inhibiting its incorporation into proteins and disrupting protein synthesis. Alternatively, it could act as a competitive inhibitor for alanine transport into the cell.

Influence on Metabolic Cycles (e.g., Glucose-Alanine Cycle)

The glucose-alanine cycle is a critical metabolic pathway that links the carbon and nitrogen metabolism of muscle and liver. wikipedia.orgnih.gov In this cycle, pyruvate (B1213749) and amino groups from muscle are transported to the liver in the form of alanine. nih.gov In the liver, alanine is converted back to pyruvate for gluconeogenesis, while the nitrogen is processed into urea. researchgate.net The key enzyme in this process is alanine aminotransferase (ALT). wikipedia.org A modified alanine, such as this compound, could potentially disrupt this cycle by acting as a competitive inhibitor or a poor substrate for ALT, thereby impairing the transport of nitrogen from peripheral tissues to the liver and affecting glucose homeostasis.

Investigation of Cell Proliferation and Apoptosis in Cell Lines

Cell proliferation and apoptosis (programmed cell death) are tightly regulated processes crucial for tissue homeostasis. Dysregulation of these pathways is a hallmark of cancer. nih.govresearchgate.net The potential targets of this compound, such as CDK2 and TRIM24, are directly involved in these processes. uniprot.orguniprot.org Inhibition of CDK2 can lead to cell cycle arrest and a halt in proliferation. medchemexpress.com Similarly, modulation of TRIM24 can impact apoptosis by altering the stability of proteins like p53. uniprot.org Furthermore, studies have shown that different stereoisomers of amino acids can have distinct effects; for instance, D-alanine has been observed to induce inflammatory responses and, in some contexts, apoptosis in cell lines like HepG2. nih.gov The racemic DL-nature of this compound means it could exert complex effects on these pathways.

Studies on Oxidative Stress Markers and Antioxidant Activity in Cell Models

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage and is implicated in numerous diseases. mdpi.com The amino acid alanine itself has been shown to possess cytoprotective and antioxidant properties, partly by inducing the expression of antioxidant proteins like heme oxygenase-1 and ferritin. nih.gov Conversely, some amino acid derivatives can induce oxidative stress. mdpi.com For example, chronic exposure to β-alanine has been shown to generate ROS and cause cellular oxidative damage in rat models. nih.gov The 2-chlorobenzyl moiety could influence the molecule's redox potential, and its metabolism could either generate or scavenge ROS, necessitating experimental evaluation of its impact on cellular oxidative stress markers.

Table 2: Summary of Potential Effects on Cellular Pathways

| Cellular Pathway | Key Components | Potential Effect of this compound |

| Protein Synthesis | Aminoacyl-tRNA synthetases, ribosomes | Inhibition due to steric hindrance or competition with natural alanine |

| Glucose-Alanine Cycle | Alanine aminotransferase (ALT), glucose, pyruvate | Disruption of nitrogen transport and gluconeogenesis via inhibition of ALT |

| Cell Proliferation | CDKs, cyclins, TRIM24 | Inhibition of cell cycle progression and proliferation |

| Apoptosis | Caspases, Bcl-2 family, p53 | Induction or inhibition of apoptosis depending on target engagement |

| Oxidative Stress | ROS, antioxidant enzymes (e.g., SOD, GPx) | Pro-oxidant or antioxidant effects depending on metabolic fate |

Role of Structural Moieties in Biological Activities

The hypothesized biological activities of this compound are a composite of the contributions from its distinct structural components.

DL-Alanine Backbone: As a racemic mixture of a fundamental amino acid, it provides the core structure for interaction with enzymes and transporters involved in amino acid metabolism. The presence of both D- and L-isomers could lead to complex pharmacology, as they may have different targets or affinities. nih.gov

Benzyl (B1604629) Group: The aromatic ring is a common feature in many drugs, often involved in pi-stacking or hydrophobic interactions within protein binding sites, such as the active site of a kinase. mdpi.com

Influence of Chlorophenyl Group Lipophilicity on Cellular Permeability

The cellular permeability of a compound is a critical determinant of its biological activity, governing its ability to cross cell membranes and reach intracellular targets. A key physicochemical property influencing this process is lipophilicity, often quantified as the logarithm of the partition coefficient (log P). While direct experimental data on the cellular permeability of this compound is not extensively available in publicly accessible research, the influence of its chlorophenyl group on lipophilicity can be inferred from established principles of medicinal chemistry.

The introduction of a chlorine atom to the phenyl ring of the benzyl group in 2-benzyl-DL-alanine to form this compound is expected to significantly increase the lipophilicity of the molecule. Halogens, such as chlorine, are known to enhance the lipophilic character of organic compounds. This increased lipophilicity can have a multifaceted impact on cellular permeability.

Theoretical Impact on Passive Diffusion:

An increase in lipophilicity generally favors passive diffusion across the lipid bilayer of cell membranes. nih.gov A more lipophilic compound can more readily partition from the aqueous extracellular environment into the hydrophobic interior of the cell membrane. Consequently, the presence of the chlorophenyl group in this compound is predicted to enhance its ability to permeate cells via passive transport compared to its non-halogenated counterpart.

However, the relationship between lipophilicity and permeability is not always linear. Excessively high lipophilicity can sometimes lead to reduced permeability, as the compound may become sequestered within the lipid membrane, hindering its release into the intracellular aqueous environment. rsc.org

Role of Amino Acid Transporters:

As an amino acid derivative, it is also plausible that this compound may be a substrate for one or more amino acid transport systems. These transporters facilitate the movement of amino acids across cell membranes. The structural modifications introduced by the 2-chlorobenzyl group could influence the recognition and transport of the molecule by these carriers. The specificity of such interactions would depend on the particular transporters expressed on the cell type . Hydrophobic amino acids are known to be more permeable than their hydrophilic counterparts, a factor that supports the potential for enhanced transport of this modified amino acid. nih.gov

Research Findings:

Specific experimental studies detailing the cellular permeability of this compound and the direct impact of its chlorophenyl group are not readily found in the reviewed scientific literature. Therefore, a quantitative analysis and detailed research findings on this specific compound cannot be provided at this time. The table below illustrates the generally accepted contributions of different functional groups to the lipophilicity of a molecule, which informs the expected impact of the chlorophenyl group.

| Functional Group | Typical Log P Contribution | Expected Impact on Permeability |

| Phenyl | +2.0 | Increase |

| Chlorine (on aryl ring) | +0.7 | Increase |

| Alanine | -2.5 to -3.0 | Decrease |

The data in the table above is based on established principles in medicinal chemistry regarding the contribution of various functional groups to a molecule's lipophilicity.

Preclinical in Vitro and Non Human in Vivo Studies

In Vitro Biological Activity Assays

In vitro assays are fundamental in preclinical research for determining the potential biological activities of a compound at a cellular level. However, no studies detailing the in vitro effects of 2-(2-Chlorobenzyl)-DL-alanine were identified in the public domain.

Cell-Based Assays for Specific Biological Activities (e.g., Antimicrobial, Antifungal)

No research data was found regarding the evaluation of this compound in cell-based assays to determine its potential antimicrobial or antifungal properties. While studies on other alanine-based derivatives show varied antimicrobial and antifungal effects, there is no specific information available for this compound. nih.govnih.govresearchgate.netresearchgate.net

Cytotoxicity Screening in Various Cell Lines (e.g., mouse embryonic fibroblast cells, cancer cell lines)

There are no available scientific reports on the cytotoxicity of this compound. Screenings against various cell lines, such as mouse embryonic fibroblasts or different cancer cell lines, have not been published, and therefore its potential as a cytotoxic agent remains uncharacterized.

Anti-inflammatory Activity in in vitro Models

The potential anti-inflammatory effects of this compound have not been documented in any available in vitro models. Consequently, there is no information regarding its mechanism of action on inflammatory pathways at the cellular level.

Evaluation of Anthelmintic Activity in Research Models

No studies have been published that assess the anthelmintic activity of this compound. Its efficacy against helminths in research models has not been reported.

Non-Human In Vivo Model Investigations

Investigations using non-human in vivo models are critical for understanding the physiological and pathological effects of a compound in a whole organism. For this compound, there is a lack of such studies in the scientific literature.

Assessment of Effects in Murine Models (e.g., acute kidney injury, liver damage)

There is no published research on the effects of this compound in murine models of disease, including models for acute kidney injury or liver damage. While general models for these conditions are well-established, they have not been used to evaluate this specific compound. nih.govnih.govnih.govnih.govresearchgate.netbiomedpharmajournal.orgjci.orgscientificarchives.comscientificarchives.com

Studies in Animal Models of Neurological Conditions (e.g., seizure models, pain models)

No studies were identified that evaluated this compound in established animal models of neurological conditions such as seizures or pain.

Metabolic Studies in Non-Human Organisms

There is no available information regarding the metabolic fate, including absorption, distribution, metabolism, and excretion (ADME), of this compound in any non-human organism.

Evaluation of Pharmacological Efficacy in Preclinical Disease Models

The pharmacological efficacy of this compound has not been reported in any preclinical models of disease.

Mechanistic Correlates from Preclinical Models (e.g., Glutamate and GABA Level Changes)

No data exists on the mechanism of action for this compound, including any potential effects on the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmitters in preclinical models.

Computational Chemistry and Theoretical Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the chemical structure of a series of compounds with their biological activity. nih.govrutgers.edu For aryl-substituted alanine (B10760859) analogs, QSAR analyses have been used to understand the basis for specific activities. nih.gov These studies typically involve calculating various molecular descriptors that quantify physicochemical properties like hydrophobicity, electronic effects, and steric shape. nih.gov A QSAR model for a series of compounds including 2-(2-Chlorobenzyl)-DL-alanine would involve synthesizing and testing multiple analogs to build a statistically robust model that could predict the activity of new, unsynthesized derivatives. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand (like an alanine derivative) and a protein's binding site. researchgate.net For a compound like this compound, docking simulations would be used to explore its potential binding modes and affinities with various biological targets, such as enzymes or receptors. nih.gov The results can provide insights into the specific amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the complex.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For alanine derivatives and peptides, MD simulations provide detailed information on conformational dynamics, flexibility, and the influence of solvent. aps.orggithub.com An MD simulation of this compound could reveal its stable conformations, the dynamics of its side chain, and how it interacts with surrounding water molecules. researchgate.net These simulations are crucial for understanding how the molecule behaves in a biological environment and for analyzing the stability of its complexes with proteins. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.govnih.govresearchgate.net

Prediction of Electronic Properties (e.g., HOMO-LUMO Energy Levels)

DFT is widely used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov For this compound, these calculations would help in understanding its electron-donating and accepting capabilities and predicting its reactivity in chemical reactions. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition and protein structure. nih.govunam.mxrsc.orgkinampark.com DFT calculations can be employed to accurately model and quantify these weak interactions. nih.gov An analysis of this compound would involve mapping its molecular electrostatic potential to identify regions prone to electrophilic or nucleophilic attack and analyzing potential intramolecular and intermolecular hydrogen bonds. nih.gov

Theoretical Study of Transition State Structures and Reaction Mechanisms

DFT calculations are invaluable for elucidating reaction mechanisms by identifying and characterizing the structures and energies of transition states. nih.gov This allows for the determination of activation barriers and reaction pathways. While no specific reaction mechanisms involving this compound have been studied, this theoretical approach could be used to investigate its synthesis, degradation, or enzymatic conversion pathways.

Bioinformatic Platforms for Target Prediction

The identification of potential biological targets is a critical step in understanding the pharmacological profile of a new compound. For a novel molecule such as this compound, various bioinformatic platforms can be employed to predict its protein targets. These platforms generally utilize ligand-based or structure-based approaches.

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the structure of this compound to large databases of compounds with known biological targets, potential targets can be identified. Web-based tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to screen against a library of known active compounds. expasy.orgbio.toolsnih.gov For a hypothetical analysis of this compound, the process would involve submitting its chemical structure to such a platform, which would then generate a ranked list of potential protein targets based on the similarity to known ligands in its database.

Structure-based approaches, on the other hand, involve docking the 3D structure of the compound into the binding sites of various proteins to predict binding affinity. This method requires the three-dimensional structures of potential protein targets.

The predictions from these platforms are probabilistic and require experimental validation. However, they provide a valuable starting point for hypothesis-driven research. A hypothetical output from a bioinformatic target prediction platform for this compound might include a variety of protein classes, with the probability of interaction estimated based on structural and chemical similarities to known ligands.

Hypothetical Target Prediction for this compound

| Target Class | Representative Target | Prediction Score/Probability | Method |

| Enzymes | Amino Acid Racemase | High | Ligand-Based Similarity |

| Transporters | Neutral Amino Acid Transporter | Medium | Ligand-Based Similarity |

| Receptors | GABA Receptor Subunit | Low | Ligand-Based Similarity |

| Enzymes | Alanine Aminotransferase | Medium | Structure-Based Docking |

| Ion Channels | Chloride Channel | Low | Structure-Based Docking |

Solvation Modeling and its Impact on Molecular Behavior

The behavior of a molecule in a biological system is significantly influenced by its interactions with the surrounding solvent, which is predominantly water. Solvation modeling is a computational technique used to understand these interactions and their impact on the molecule's conformation, stability, and reactivity. wikipedia.orgwikipedia.org These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. While this approach provides a detailed and accurate representation of the local solvent structure, it is computationally expensive. wikipedia.org

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as the dielectric constant. wikipedia.orgfiveable.me The Polarizable Continuum Model (PCM) is a widely used implicit model. wikipedia.org These models are computationally more efficient and are effective in capturing the bulk effects of the solvent on the solute. acs.org The choice of solvent can significantly alter the geometrical parameters of amino acids. africaresearchconnects.com

For this compound, solvation modeling could be used to study how its conformation changes when it is transferred from a non-polar environment to an aqueous one. This is crucial for understanding its potential to cross biological membranes and interact with protein binding sites, which are often in an aqueous environment. The solvation free energy, which is the change in free energy when a molecule is transferred from a vacuum to a solvent, can also be calculated to predict its solubility. fiveable.me

Density Functional Theory (DFT) calculations can be employed to study the geometrical parameters of this compound in the gaseous state and in various solvents. researchgate.net Such studies on similar amino acids have shown that solvent choice can markedly alter bond lengths and angles. africaresearchconnects.com

Hypothetical Solvation Properties of this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) | Predicted Conformational Change |

| Water | 78.4 | -8.5 | More compact conformation |

| Ethanol | 24.5 | -5.2 | Intermediate conformation |

| Chloroform | 4.8 | -2.1 | More extended conformation |

| Hexane | 1.9 | -0.5 | Extended conformation |

Derivatization and Structural Modification for Research Probes

Design and Synthesis of Novel Analogues and Prodrugs

The core structure of 2-(2-Chlorobenzyl)-DL-alanine serves as a versatile scaffold for creating a diverse library of compounds with potentially enhanced biological activity, improved pharmacokinetic properties, or novel functionalities. The design of analogues and prodrugs focuses on modifying specific moieties of the parent molecule to fine-tune its interaction with biological targets.

Incorporating this compound into peptide sequences is a key strategy for developing novel research probes and potential therapeutics. As a non-natural amino acid, its presence can confer unique properties to a peptide, such as increased resistance to enzymatic degradation by proteases. frontiersin.org

The synthesis of these peptide derivatives is commonly achieved through Solid-Phase Peptide Synthesis (SPPS). In this method, the this compound, with its amino group protected (e.g., by an Fmoc or Boc group), is covalently attached to a solid resin support. The synthesis proceeds through iterative cycles of deprotection of the N-terminus and coupling with the next protected amino acid in the desired sequence. lsu.edu This allows for the precise and controlled assembly of custom peptides containing the unnatural amino acid at specific positions.

Peptidomimetics, molecules that mimic the structure and function of natural peptides, can also be designed from this compound. nih.gov The goal is to replicate the key stereochemical features of a target peptide while improving metabolic stability and bioavailability. frontiersin.orgnih.gov For example, the backbone of this compound could be modified to create structures that mimic peptide turns or helical domains, guided by the structure-activity results of initial peptide analogues. nih.gov

Table 1: Potential Peptide Derivatives of this compound

| Derivative Type | Position of Incorporation | Potential Advantage | Synthesis Method |

|---|---|---|---|

| Dipeptide | N-terminal or C-terminal | Basic structural unit for SAR studies | Solid-Phase or Solution-Phase Synthesis |

| Short Peptide (3-10 residues) | Internal | Increased proteolytic stability; probing binding pockets | Solid-Phase Peptide Synthesis (SPPS) |

| Cyclic Peptide | Constrained analogue | Enhanced receptor affinity and selectivity | On-resin or solution-phase cyclization |

Phosphorylation is a crucial post-translational modification that regulates numerous cellular processes. N-phosphorylated derivatives of this compound can serve as stable mimics of naturally phosphorylated amino acids or as inhibitors of enzymes involved in phosphate (B84403) transfer, such as kinases or phosphatases.

The synthesis of N-phosphorylated this compound involves the reaction of the free amino group with a suitable phosphorylating agent. A common method employs phosphorus oxychloride (POCl₃) or a protected phosphoramidite (B1245037) reagent in the presence of a non-nucleophilic base. The carboxyl group must be protected during this reaction, typically as an ester, to prevent intramolecular cyclization or side reactions. Subsequent deprotection yields the desired N-phosphorylated amino acid. These derivatives are valuable tools for studying the role of phosphorylation in signal transduction pathways.

Structure-Activity Relationship (SAR) Studies via Systematic Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. nih.gov By systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint, researchers can identify the key chemical features required for activity. mdpi.comnih.gov

For this compound, SAR studies would involve synthesizing a series of analogues where specific substitutions are made at three primary sites:

The Aromatic Ring: The position and nature of the halogen substituent can be altered. For example, moving the chlorine to the meta or para position (3- or 4-chlorobenzyl) or replacing it with other halogens (F, Br, I) or electron-donating/withdrawing groups (e.g., -CH₃, -CF₃, -OCH₃).

The Alanine (B10760859) Backbone: The α-methyl group of the alanine moiety could be replaced with larger alkyl groups to probe steric tolerance in a binding site.

The Termini: The carboxylic acid and amino groups can be converted into esters, amides, or other functional groups to alter polarity, charge, and hydrogen bonding capacity.

Each new analogue is then tested in a relevant biological assay to determine its activity relative to the parent compound. The collective data from these tests allow for the construction of an SAR model, which guides the design of more potent and selective compounds. mdpi.com

Table 2: Illustrative SAR Study Design for this compound Analogues